Nelutroctiv

Cardiovascular Pharmacology Heart Failure PK/PD Modeling

Nelutroctiv (CK-136, CK-3828136, AMG-594) is a small-molecule, orally bioavailable, selective cardiac troponin activator. It acts by allosterically sensitizing the cardiac sarcomere to calcium, thereby increasing myocardial contractility without altering intracellular calcium transients.

Molecular Formula C24H22F5N3O4S
Molecular Weight 543.5 g/mol
CAS No. 2299177-09-4
Cat. No. B15141996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNelutroctiv
CAS2299177-09-4
Molecular FormulaC24H22F5N3O4S
Molecular Weight543.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CN=CC(=C1)C(=O)N2C3CC3CC2C(=O)NC(C4CC4)C5=CC(=C(C=C5F)C(F)(F)F)F
InChIInChI=1S/C24H22F5N3O4S/c1-37(35,36)14-4-13(9-30-10-14)23(34)32-19-5-12(19)6-20(32)22(33)31-21(11-2-3-11)15-7-18(26)16(8-17(15)25)24(27,28)29/h4,7-12,19-21H,2-3,5-6H2,1H3,(H,31,33)/t12-,19-,20-,21-/m1/s1
InChIKeyBDIJXTIDFAIBQF-OOCUOIDPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nelutroctiv (CAS 2299177-09-4): A Selective Cardiac Troponin Activator for Contractility-Focused Cardiovascular Research


Nelutroctiv (CK-136, CK-3828136, AMG-594) is a small-molecule, orally bioavailable, selective cardiac troponin activator. It acts by allosterically sensitizing the cardiac sarcomere to calcium, thereby increasing myocardial contractility without altering intracellular calcium transients [1]. This mechanism distinguishes it from both traditional calcitropes that increase intracellular calcium and myosin-directed sarcomere activators [2]. Nelutroctiv is devoid of phosphodiesterase-3 (PDE-3) inhibitory activity and demonstrates a wide pharmacodynamic window relative to myosin activators in preclinical models [3].

Why Nelutroctiv Cannot Be Substituted with Generic Cardiac Sarcomere Activators or PDE-3 Inhibitors


Cardiac sarcomere activators are not interchangeable. Nelutroctiv targets the cardiac troponin complex within the thin filament, a site distinct from myosin activators (e.g., omecamtiv mecarbil, CK-138) [1]. This mechanistic difference yields a substantially wider pharmacodynamic window (21.9×) compared to the myosin activator CK-138 (4.9×), indicating a superior safety margin for the desired inotropic effect [1]. Furthermore, unlike levosimendan—which is confounded by potent PDE-3 inhibition (pIC50 = 7.7)—nelutroctiv is devoid of PDE-3 activity (IC50 >30 μM), eliminating a key source of off-target arrhythmogenic risk [2][3]. Generic substitution with another inotrope would fail to replicate this precise combination of target engagement, selectivity, and preclinical safety profile.

Nelutroctiv Quantitative Evidence: Head-to-Head Preclinical Differentiation Data


Pharmacodynamic Window: Nelutroctiv vs. Myosin Activator CK-138

In an echocardiography study in normal Sprague-Dawley rats, nelutroctiv (CK-136) demonstrated a 4.5-fold wider pharmacodynamic (PD) window compared to the representative myosin activator CK-138. The PD window was defined as the maximum tolerated concentration (MTC) divided by the minimum efficacious concentration (MEC) required to increase fractional shortening by 10% [1]. This wider window is attributed to a shallower concentration-response curve for the troponin activator [2].

Cardiovascular Pharmacology Heart Failure PK/PD Modeling

Off-Target Selectivity: Nelutroctiv Lacks PDE-3 Inhibition Unlike Levosimendan

Nelutroctiv shows no appreciable inhibition of phosphodiesterase-3 (PDE-3) (IC50 >30 μM) [1]. In contrast, levosimendan, another calcium sensitizer that also binds troponin C, exhibits potent PDE-3 inhibition with a pIC50 of 7.7 (IC50 ≈ 20 nM) in failing human myocardium [2]. PDE-3 inhibition is associated with increased intracellular cAMP and calcium, leading to arrhythmogenic risk and increased myocardial oxygen consumption—liabilities that limit the long-term use of drugs like milrinone [3].

Drug Selectivity Cardiovascular Safety PDE-3 Inhibition

Preclinical Pharmacokinetics: Superior Oral Bioavailability and Lower Clearance than CK-358

In a comparative preclinical PK study across three species, nelutroctiv (CK-136) demonstrated consistently higher oral bioavailability and lower clearance compared to the structurally related troponin activator CK-358 [1]. Clearance rates for both compounds were well below hepatic blood flow in all species, but nelutroctiv's values were notably lower, and its oral bioavailability was superior across all tested species [2].

Drug Metabolism Pharmacokinetics Oral Bioavailability

Mechanism of Action: Direct Troponin Activation Distinguished from Myosin Activation

Nelutroctiv increases cardiac contractility by directly binding to and sensitizing the cardiac troponin complex to calcium, as demonstrated by a leftward shift in the ATPase vs. calcium curve in rat cardiac myofibrils [1]. This mechanism is distinct from myosin activators like omecamtiv mecarbil, which target the myosin motor domain [2]. Critically, nelutroctiv does not increase intracellular calcium concentrations, preserving myocardial energetics [1]. The compound's cardiac selectivity is further supported by >25× selectivity over fast skeletal, slow skeletal, and smooth muscle myofibrils [3].

Molecular Pharmacology Sarcomere Biology Calcium Sensitization

Nelutroctiv: Validated Application Scenarios Based on Preclinical Differentiation


In Vivo Heart Failure with Reduced Ejection Fraction (HFrEF) Preclinical Models

Nelutroctiv is optimally applied in rodent and large-animal models of HFrEF where a pure, PDE-3-independent inotropic effect is required. Its wide pharmacodynamic window (21.9×) versus myosin activator CK-138 allows for robust efficacy readouts with a reduced risk of dose-limiting toxicity [1]. The compound's high oral bioavailability (84% in rats) and low clearance (3.8 mL/min/kg) support convenient oral dosing in chronic efficacy studies [2].

Dissecting Sarcomere Biology in Isolated Cardiomyocyte and Myofibril Systems

Researchers investigating the differential contributions of the thin filament (troponin) versus thick filament (myosin) to contractile function should select nelutroctiv as their troponin-directed tool compound. Its confirmed mechanism of calcium sensitization via troponin binding, coupled with the absence of confounding PDE-3 inhibition (IC50 >30 μM), provides a clean pharmacological probe for in vitro and ex vivo studies [3][4].

Right Ventricular Failure and Systemic Right Ventricle (SRV) Investigational Studies

Given its designation for conditions where cardiac contractility is reduced, including congenital heart disease and SRV, nelutroctiv is particularly well-suited for preclinical research focused on right ventricular dysfunction [5]. Its troponin-directed mechanism offers a novel approach distinct from current off-label therapies, making it a valuable tool for exploring new therapeutic avenues in this area of high unmet need.

Comparative Pharmacology and Safety Margin Benchmarking

For pharmaceutical scientists and pharmacologists evaluating the next generation of cardiac sarcomere activators, nelutroctiv serves as a key benchmark. Its quantified PD window (21.9×), PK profile across three species, and lack of PDE-3 activity provide a robust data package for comparative analysis against myosin activators, other troponin activators (e.g., CK-963), and legacy inotropes like levosimendan [1][2][4].

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